Cas no 1198063-66-9 (4-[[1-[(2-Phenylethenyl)sulfonyl]-4-piperidinyl]carbonyl]-N-2-propen-1-yl-1-piperazineacetamide)
![4-[[1-[(2-Phenylethenyl)sulfonyl]-4-piperidinyl]carbonyl]-N-2-propen-1-yl-1-piperazineacetamide structure](https://it.kuujia.com/scimg/cas/1198063-66-9x500.png)
1198063-66-9 structure
Nome del prodotto:4-[[1-[(2-Phenylethenyl)sulfonyl]-4-piperidinyl]carbonyl]-N-2-propen-1-yl-1-piperazineacetamide
4-[[1-[(2-Phenylethenyl)sulfonyl]-4-piperidinyl]carbonyl]-N-2-propen-1-yl-1-piperazineacetamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1198063-66-9
- EN300-26590116
- 2-{4-[1-(2-phenylethenesulfonyl)piperidine-4-carbonyl]piperazin-1-yl}-n-(prop-2-en-1-yl)acetamide
- Z167405300
- 4-[[1-[(2-Phenylethenyl)sulfonyl]-4-piperidinyl]carbonyl]-N-2-propen-1-yl-1-piperazineacetamide
-
- Inchi: 1S/C23H32N4O4S/c1-2-11-24-22(28)19-25-14-16-26(17-15-25)23(29)21-8-12-27(13-9-21)32(30,31)18-10-20-6-4-3-5-7-20/h2-7,10,18,21H,1,8-9,11-17,19H2,(H,24,28)
- Chiave InChI: RUANZBXDCDQNEO-UHFFFAOYSA-N
- Sorrisi: N1(CC(NCC=C)=O)CCN(C(C2CCN(S(C=CC3=CC=CC=C3)(=O)=O)CC2)=O)CC1
Proprietà calcolate
- Massa esatta: 460.21442669g/mol
- Massa monoisotopica: 460.21442669g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 32
- Conta legami ruotabili: 8
- Complessità: 770
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.3
- Superficie polare topologica: 98.4Ų
Proprietà sperimentali
- Densità: 1.28±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- pka: 15.66±0.46(Predicted)
4-[[1-[(2-Phenylethenyl)sulfonyl]-4-piperidinyl]carbonyl]-N-2-propen-1-yl-1-piperazineacetamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26590116-0.05g |
2-{4-[1-(2-phenylethenesulfonyl)piperidine-4-carbonyl]piperazin-1-yl}-N-(prop-2-en-1-yl)acetamide |
1198063-66-9 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
4-[[1-[(2-Phenylethenyl)sulfonyl]-4-piperidinyl]carbonyl]-N-2-propen-1-yl-1-piperazineacetamide Letteratura correlata
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
4. Back matter
-
5. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
1198063-66-9 (4-[[1-[(2-Phenylethenyl)sulfonyl]-4-piperidinyl]carbonyl]-N-2-propen-1-yl-1-piperazineacetamide) Prodotti correlati
- 321898-79-7(4-isothiocyanato-1-methyl-2-nitrobenzene)
- 1211525-34-6(3-chloro-5-(chloromethyl)-2-fluoropyridine)
- 70688-35-6(3-Bromo-2-oxopropanenitrile)
- 1428367-34-3(N'-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 575473-94-8(6-((2-CHLORO-5-FLUOROPYRIMIDIN-4-YL)AMINO)-2,2-DIFLUORO-2H-BENZO[B][1,4]OXAZIN-3(4H)-ONE)
- 5242-62-6(4-bromo-1,2-thiazole-5-carbaldehyde)
- 941899-13-4(1-4-(2-chlorophenyl)piperazin-1-yl-2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxyethan-1-one)
- 26600-34-0(Cyclooctanecarboxylic acid ethyl ester)
- 851864-04-5(2-(benzylsulfanyl)-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole)
- 1902152-20-8(Quinoxaline, 6,7-dibromo-)
Fornitori consigliati
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
